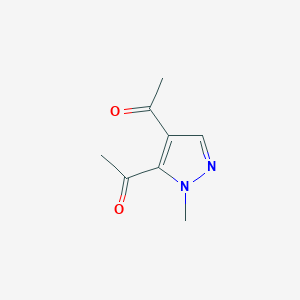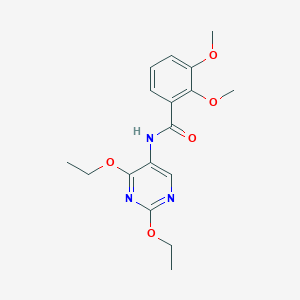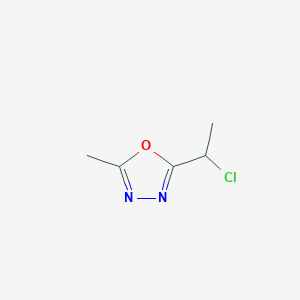
2-(1-Chloroethyl)-5-methyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-Chloroethyl)-5-methyl-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “2-(1-Chloroethyl)-5-methyl-1,3,4-oxadiazole” are not available, chloroethyl chloroformates, which are structurally similar, can be used to form protecting groups and as N-dealkylating agents .Applications De Recherche Scientifique
Chemical Synthesis and Transformations
1,3,4-oxadiazoles, including the 2-(1-Chloroethyl)-5-methyl variant, are important in chemical synthesis, serving as precursors for various compounds. For instance, 1,3,4-oxadiazol-2(3H)-ones with aliphatic substituents have been synthesized and converted into chloromethyl derivatives, which are key starting materials for creating insecticidal thiophosphates and dithiophosphates (Rufenacht, 1972). Similarly, chloromethyl heterocycles have been synthesized and further reacted with thio- and dithiophosphoric acids to form corresponding O,O-dialkyl-S-[(2-alkoxy- and 2-alkylthio-1,3,4-thiadiazol-5-yl)-methyl]- and -S-[(2-alky1-1,3,4-oxadiazol-5-yl)-methyl]-thio- and -dithiophosphates (Rufenacht, 1972).
Environmental and Material Applications
Oxadiazole derivatives have been identified as potential agents for controlling the dissolution of mild steel, offering significant protection in corrosive environments. Studies on oxadiazole derivatives, like B4NPAMOT and B2NPAMOT, demonstrate their high corrosion inhibition efficiency, supported by various techniques including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques (Kalia et al., 2020).
Biological and Pharmaceutical Research
Oxadiazoles, including the 1,3,4 variants, hold significant importance in biological and pharmaceutical research due to their wide range of biological activities. These activities include analgesic, anti-inflammatory, bactericidal, antifungal, anticonvulsant, psychotropic, plant growth regulating, and monoamine oxidase inhibition effects. Research has focused on incorporating the oxadiazole moiety into various compounds to explore altered biological actions and enhance pharmacological profiles (Shah, 2012). Oxadiazoles are also studied for their antimalarial properties, with certain derivatives demonstrating significant activity against Plasmodium berghei in mice (Hutt et al., 1970).
Antimicrobial and Antifungal Properties
Synthesized oxadiazole derivatives have been evaluated for their fungicidal activities, with some demonstrating better efficacy than commercially used fungicides (Mishra et al., 1993). In another study, 1,3,4-oxadiazole derivatives were synthesized and their antibacterial and antifungal activities were investigated, showing promising results against various microorganisms (Tien et al., 2016).
Material Science and Luminescent Properties
1,3,4-oxadiazole derivatives have been synthesized with cholesteryl and methyl groups, displaying unique phase behaviors and photoluminescent properties. These compounds have shown wide mesomorphic temperature ranges and strong blue fluorescence emission, making them suitable for applications in material science and display technologies (Han et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1-chloroethyl)-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3(6)5-8-7-4(2)9-5/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRNMDQPYSJEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-methyl-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2586754.png)
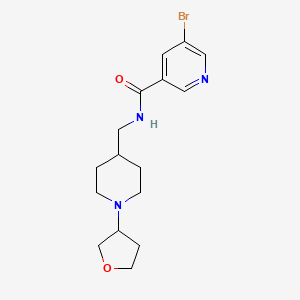
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2586756.png)
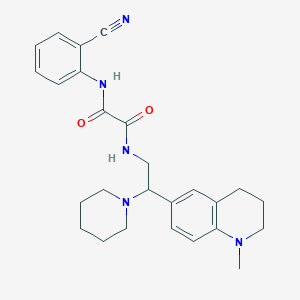
![2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B2586762.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2586763.png)
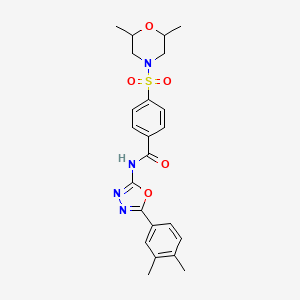
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2586766.png)
![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2586768.png)
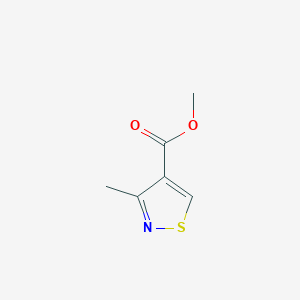
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2586772.png)
